molecular formula C20H26O4 B12312479 11-Hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid

11-Hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid

Cat. No.: B12312479
M. Wt: 330.4 g/mol
InChI Key: PHNBOEHKSHHULD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11beta-Hydroxy-3-oxo-androsta-1,4-diene-17beta-carboxylic acid involves multiple steps, starting from basic steroidal precursors. The process typically includes oxidation, reduction, and substitution reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and not publicly disclosed .

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized pharmaceutical manufacturing facilities. The process involves precise control of reaction conditions, including temperature, pressure, and pH, to ensure high purity and yield. The compound is then purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

11beta-Hydroxy-3-oxo-androsta-1,4-diene-17beta-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ketone can regenerate the hydroxyl group .

Mechanism of Action

The compound exerts its effects by interacting with glucocorticoid receptors in the body. Upon binding to these receptors, it modulates the expression of specific genes involved in inflammatory and immune responses. This leads to a reduction in inflammation and suppression of the immune system .

Properties

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid

InChI

InChI=1S/C20H26O4/c1-19-8-7-12(21)9-11(19)3-4-13-14-5-6-15(18(23)24)20(14,2)10-16(22)17(13)19/h7-9,13-17,22H,3-6,10H2,1-2H3,(H,23,24)

InChI Key

PHNBOEHKSHHULD-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C3C(C1CCC2C(=O)O)CCC4=CC(=O)C=CC34C)O

Origin of Product

United States

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